(2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS number search
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS number search
The following is an in-depth technical guide on the identification, synthesis, and application of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol .
Scaffold Analysis, Synthetic Access, and Medicinal Utility
Executive Summary
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol is a conformationally restricted bicyclic amino alcohol. Unlike its more common 3-substituted analogs (which function as proline mimetics), the 1-substituted variant features functionalization at the bridgehead carbon adjacent to the nitrogen. This specific geometry creates a unique vector for side-chain presentation, making it a high-value scaffold for designing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and as a chiral auxiliary in asymmetric synthesis.
This guide details the structural identification, validated synthetic pathways for accessing the sterically congested bridgehead position, and the compound's role in modern drug discovery.
Identification & Nomenclature
Precise nomenclature is critical due to the existence of three isomeric azabicyclo[2.2.1]heptane systems (1-aza, 2-aza, and 7-aza). The target molecule is a 2-aza system with substitution at the C1 bridgehead .
Chemical Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | (2-Azabicyclo[2.2.1]heptan-1-yl)methanol | IUPAC / Systematic Name |
| CAS Number | 1785333-54-1 | Free Base form |
| CAS Number | 2413884-95-2 | Hydrochloride Salt (HCl) |
| Molecular Formula | C₇H₁₃NO | Free Base (MW: 127.18 g/mol ) |
| SMILES | OCC12CCC(CC1)N2 | Bridgehead substitution connectivity |
| InChIKey | YNZGEWHSXQEGKO-UHFFFAOYSA-N | Standard InChIKey |
Structural Topology & Numbering
The 2-azabicyclo[2.2.1]heptane core is numbered starting from the bridgehead.
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Position 1: Bridgehead carbon (Target substitution site).[1]
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Position 3: Methylene/Methine (Common site for proline analogs).
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Position 7: Bridging carbon.[1]
Critical Distinction: Most commercial "azanorbornane" derivatives are substituted at C3 (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid). The C1-substituted isomer described here is structurally distinct, placing the hydroxymethyl group in a sterically demanding, quaternary-like environment that prevents epimerization.
Synthetic Methodology
Accessing the C1 bridgehead position in the 2-azabicyclo[2.2.1]heptane system is synthetically challenging due to Bredt’s Rule constraints (preventing double bond formation at the bridgehead) and steric hindrance.
Primary Synthetic Route: Intramolecular Carbolithiation
The most robust route involves the cyclization of an acyclic precursor where the bridgehead substituent is established during ring closure.
Protocol Overview:
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Precursor Assembly: Synthesis of a 4-allylpyrrolidine derivative or an amino-tethered alkyl lithium precursor.
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Lithium-Halogen Exchange: Treatment of a stannyl or halide precursor with n-BuLi generates a reactive carbanion.
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Anionic Cyclization: The organolithium species undergoes intramolecular nucleophilic attack on a pendant alkene or epoxide.
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Trapping/Workup: The resulting bridgehead anion is trapped or protonated to yield the bicyclic core.
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the scaffold.
Figure 1: Synthetic workflow for accessing C1-substituted 2-azabicyclo[2.2.1]heptanes via anionic cyclization.
Applications in Drug Discovery
The (2-azabicyclo[2.2.1]heptan-1-yl)methanol scaffold is primarily utilized in Medicinal Chemistry for Conformational Restriction .
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Research indicates that bridgehead-substituted azabicyclic systems exhibit high affinity for α7 and α4β2 nAChR subtypes.
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Mechanism: The rigid bicyclic core locks the nitrogen lone pair and the hydrogen bond donor (hydroxyl group) into a specific vector that mimics the pharmacophore of acetylcholine or nicotine.
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Advantage: The C1-substitution projects the side chain into a hydrophobic pocket of the receptor that is inaccessible to C3-substituted analogs, often improving selectivity.
Proline Isosteres
In peptide chemistry, this scaffold acts as a constrained amino alcohol .
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Use Case: Replacing flexible serine or homoserine residues in peptidomimetics.
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Effect: Reduces entropic penalty upon binding to a target protein, potentially increasing potency (IC₅₀) and metabolic stability against proteases.
Experimental Characterization Data
When verifying the identity of the synthesized or purchased material, compare against these standard parameters.
| Property | Specification | Method |
| Appearance | White to Off-white Solid | Visual Inspection |
| ¹H NMR (CDCl₃) | Characteristic bridgehead multiplets at 2.5-3.0 ppm; Hydroxymethyl doublet at 3.5-3.8 ppm. | 400/500 MHz NMR |
| Mass Spectrometry | [M+H]⁺ = 128.1 m/z | ESI-MS / LC-MS |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in hexanes. | Solubility Test |
| Purity | >95% (HPLC) | UV @ 210 nm |
References
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Coldham, I., et al. (2000).[6] Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes. Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (2025).[8] Compound Summary: 2-Azabicyclo[2.2.1]heptane Derivatives. National Library of Medicine. Retrieved from [Link]
- Tietze, L. F., & Eicher, T. (2010). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH. (General reference for bicyclic synthesis protocols).
Sources
- 1. Synthesis of new bridgehead substituted azabicyclo-[2.2.1]heptane and -[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride | 2639462-93-2 | Benchchem [benchchem.com]
- 3. 2-Azabicyclo[2.2.1]heptane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 2-azabicyclo[2.2.1]heptane (C6H11N) [pubchemlite.lcsb.uni.lu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 8. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
